molecular formula C13H17NO3S B4895223 METHYL 2-(ISOBUTYRYLAMINO)-5,6-DIHYDRO-4H-CYCLOPENTA(B)THIOPHENE-3-CARBOXYLATE

METHYL 2-(ISOBUTYRYLAMINO)-5,6-DIHYDRO-4H-CYCLOPENTA(B)THIOPHENE-3-CARBOXYLATE

Cat. No.: B4895223
M. Wt: 267.35 g/mol
InChI Key: OTXNTMMESXURCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 2-(ISOBUTYRYLAMINO)-5,6-DIHYDRO-4H-CYCLOPENTA(B)THIOPHENE-3-CARBOXYLATE is a cyclopenta[b]thiophene derivative characterized by a fused bicyclic system comprising a thiophene ring and a partially saturated cyclopentane ring. Key structural features include:

  • Position 2: An isobutyrylamino (-NHCOC(CH₃)₂) group, which introduces steric bulk and hydrophobic interactions.
  • Position 3: A methyl carboxylate (-COOCH₃) group, enhancing solubility and reactivity in nucleophilic environments.

This compound belongs to a broader class of sulfur-containing heterocycles, which are pivotal in medicinal chemistry due to their bioisosteric properties and diverse pharmacological activities .

Properties

IUPAC Name

methyl 2-(2-methylpropanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3S/c1-7(2)11(15)14-12-10(13(16)17-3)8-5-4-6-9(8)18-12/h7H,4-6H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTXNTMMESXURCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(C2=C(S1)CCC2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including METHYL 2-(ISOBUTYRYLAMINO)-5,6-DIHYDRO-4H-CYCLOPENTA(B)THIOPHENE-3-CARBOXYLATE, typically involves heterocyclization reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods often require specific reaction conditions such as the presence of catalysts, controlled temperatures, and specific solvents.

Industrial Production Methods

Industrial production of thiophene derivatives often employs microwave-assisted synthesis due to its efficiency and high yield. For instance, the microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130°C has been shown to produce high yields of thiophene derivatives .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(ISOBUTYRYLAMINO)-5,6-DIHYDRO-4H-CYCLOPENTA(B)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the carboxylate and amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure high yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or thioethers.

Mechanism of Action

The mechanism of action of METHYL 2-(ISOBUTYRYLAMINO)-5,6-DIHYDRO-4H-CYCLOPENTA(B)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

ETHYL 2-(2,4-DIMETHYLBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE

  • Substituents : A 2,4-dimethylbenzamido group at position 2 and an ethyl carboxylate at position 3.

METHYL 2-[(CHLOROACETYL)AMINO]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE

  • Substituents : A chloroacetyl group at position 2.
  • Key Difference : The electron-withdrawing chlorine atom increases electrophilicity, making this compound more reactive in nucleophilic substitution reactions compared to the isobutyryl analog .

Thiophene Derivatives with Alternative Fused Ring Systems

METHYL 2-(6-CHLORO-4-OXO-4H-CHROMENE-2-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE

  • Structure : Incorporates a chromene ring fused to the thiophene system.

ETHYL 2-{[2-({1-ISOBUTYL-4-[(E)-1-(5-METHYL-2-THIENYL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

  • Structure : Features a benzothiophene core with imidazole and thienyl substituents.
  • Key Difference : The extended conjugated system and sulfanyl group improve redox activity, making this compound suitable for materials science applications .

Substituent-Driven Functional Variations

ETHYL 2-[4-(DIETHYLSULFAMOYL)BENZAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE

  • Substituents : A diethylsulfamoylbenzamido group at position 2.

METHYL 2-{[(4-CHLOROPHENOXY)ACETYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE

  • Substituents: A 4-chlorophenoxyacetyl group.
  • Key Difference: The phenoxy group introduces aryl ether functionality, which may improve metabolic stability in vivo .

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituents (Position 2) Molecular Weight (g/mol) Key Biological Activity Uniqueness
METHYL 2-(ISOBUTYRYLAMINO)-5,6-DIHYDRO-4H-CYCLOPENTA(B)THIOPHENE-3-CARBOXYLATE (Target) Isobutyrylamino ~279.34 Antimicrobial (predicted) Balanced hydrophobicity and reactivity for broad applications
ETHYL 2-(2,4-DIMETHYLBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE 2,4-Dimethylbenzamido ~357.44 Enzyme inhibition Enhanced π-π stacking for hydrophobic binding
METHYL 2-[(CHLOROACETYL)AMINO]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE Chloroacetyl ~273.75 Reactive intermediate High electrophilicity for synthetic modifications
METHYL 2-(6-CHLORO-4-OXO-4H-CHROMENE-2-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE 6-Chloro-4-oxochromene-2-amido ~403.86 Anticancer (in vitro) Chromene conjugation for photodynamic therapy

Research Findings and Mechanistic Insights

  • Biological Activity : The isobutyryl group’s steric bulk may hinder enzymatic degradation, prolonging the compound’s half-life in biological systems .
  • Chemical Reactivity : The methyl carboxylate at position 3 facilitates hydrolysis to carboxylic acid under basic conditions, enabling prodrug strategies .
  • Crystallographic Trends : Cyclopenta[b]thiophene derivatives often adopt planar conformations, optimizing interactions with flat binding sites (e.g., ATP pockets) .

Biological Activity

Methyl 2-(Isobutyrylamino)-5,6-dihydro-4H-cyclopenta(b)thiophene-3-carboxylate (CAS Number: 302803-00-5) is a synthetic compound with a unique structure that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C13H17NO3SC_{13}H_{17}NO_3S and a molecular weight of 273.35 g/mol. Its structure features a cyclopentathiophene core, which is known for its diverse reactivity and potential interactions with biological macromolecules.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Binding : Its structural components suggest that it could interact with various receptors, influencing signaling pathways critical to cell growth and differentiation.
  • Nucleic Acid Interaction : The presence of amino and carboxyl groups may allow the compound to bind to nucleic acids, affecting gene expression and cellular responses.

Anticancer Properties

Several studies have reported the anticancer potential of compounds related to this compound. For instance:

  • Cytotoxicity Assays : In vitro studies using human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colorectal cancer) demonstrated significant cytotoxic effects. The IC50 values varied depending on structural modifications but indicated promising activity against cancer cells while maintaining lower toxicity towards normal cells .
CompoundIC50 (µM)Cell Line
This compound49.25 ± 1.08BJ-1 (normal skin)
Similar Compound A34.81 ± 4.5HCT-116
Similar Compound B221.7 ± 30MCF-7

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory properties. Similar compounds have been shown to inhibit pro-inflammatory cytokines and modulate immune responses, indicating that this compound might also exert such effects.

Case Studies

  • Study on Structural Analogues : A study investigated the biological activity of various thienothiophene derivatives, including this compound. Results indicated that modifications in the amino group significantly affected the anticancer activity, highlighting the importance of structural optimization in drug design .
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of this compound to target proteins involved in cancer progression. These studies revealed promising interactions with key enzymes, suggesting a mechanism by which the compound could exert its anticancer effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.